molecular formula C13H16N2 · HCl B195854 Dexmedetomidine hydrochloride CAS No. 145108-58-3

Dexmedetomidine hydrochloride

Cat. No. B195854
CAS RN: 145108-58-3
M. Wt: 236.74 g/mol
InChI Key: VPNGEIHDPSLNMU-MERQFXBCSA-N
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Description

Dexmedetomidine hydrochloride is a synthetic alpha2-adrenoreceptor agonist with sedative and analgesic properties . It is chemically described as (+)-4- (S)- [1- (2,3-dimethylphenyl)ethyl]-1H-imidazole monohydrochloride . It is used for sedation during various procedures .


Synthesis Analysis

The synthesis and characterization of dexmedetomidine have been well established . The review is an attempt at critical evaluation of known synthetic procedures used for laboratory and industrial preparation of dexmedetomidine .


Molecular Structure Analysis

Dexmedetomidine hydrochloride is a white or almost white powder that is freely soluble in water and has a pKa of 7.1 . Its partition coefficient in-octanol: water at pH 7.4 is 2.89 . The effect of humidity on the crystal structure of dexmedetomidine hydrochloride has been studied using X-ray powder diffractometry (XRD), differential scanning calorimetry (DSC), thermogravimetry (TG) and the gravimetric method for hygroscopicity determinations .


Chemical Reactions Analysis

Dexmedetomidine exhibits linear pharmacokinetics in the dosage range of 0.2 to 0.7 mcg/kg/hr when administered by intravenous infusion for up to 24 hours .


Physical And Chemical Properties Analysis

Dexmedetomidine hydrochloride has a molecular weight of 236.7 and the empirical formula is C 13 H 16 N 2 ∙ HCl . Dexmedetomidine hydrochloride is a white or almost white powder that is freely soluble in water and has a pKa of 7.1 .

Scientific Research Applications

Anesthesia Adjunct

Dexmedetomidine is used as an adjunct to anesthesia to enhance the effects of local anesthetics during various surgical procedures. It prolongs local anesthetic action and can be utilized in peripheral nerve blocks .

Sedation

It serves as a sedative with sympatholytic and analgesic properties, regulating hemodynamic responses to intubation and pneumoperitoneum, and decreasing opioid-associated adverse events .

Neuroprotection

Research has explored dexmedetomidine’s role as a neuroprotective agent, potentially enhancing recovery from surgery, reducing opioid prescriptions, decreasing sympathetic tone, inhibiting inflammatory reactions, and protecting organs .

Acute Lung Injury Models

In experimental models of human diseases such as lipopolysaccharide-induced acute lung injury, dexmedetomidine has shown promise in reducing cytokine transcription and mortality .

Ischemia-Reperfusion Injury Models

It has been applied in myocardial, lung, and intestinal ischemia-reperfusion injury models, showing benefits in reducing sepsis-associated heart injury and inhibiting inflammation .

Sepsis Models

Treatment with dexmedetomidine in experimental sepsis models has been beneficial during septic conditions due to its anti-inflammatory properties .

Traumatic Brain Injury

In a murine model of traumatic brain injury, dexmedetomidine has been used to study its potential benefits in treatment outcomes .

Postoperative Care

It has versatile applications in postoperative care, including decreasing occurrences of postoperative nausea and vomiting, attenuating shivering, improving sleep quality, relieving sore throat, and preventing catheter-related discomfort .

Mechanism of Action

Target of Action

Dexmedetomidine hydrochloride is a small molecule drug that primarily targets alpha-2 adrenergic receptors (ADRA2) in the body . These receptors play a crucial role in the regulation of neurotransmitter release, thus influencing various nervous system functions .

Mode of Action

Dexmedetomidine is a specific and selective alpha-2 adrenoceptor agonist . It binds to the presynaptic alpha-2 adrenoceptors, inhibiting the release of norepinephrine . This action terminates the propagation of pain signals, leading to sedative and analgesic effects .

Biochemical Pathways

Dexmedetomidine’s action on alpha-2 adrenoceptors leads to a decrease in the release of excitatory neurotransmitters and an increase in inhibitory neurotransmitters . Experimental studies have shown that dexmedetomidine can increase Brain-Derived Neurotrophic Factor (BDNF) expression by directly acting on the alpha-2A receptor and then modulating the ERK1/2 pathway . BDNF can in turn promote the expression of Bcl-2 and BCL-XL by activating the PI3K/Akt signaling pathway and MAPK pathway, thus suppressing the p38 and c-Jun N-terminal .

Pharmacokinetics

Dexmedetomidine is rapidly distributed and mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . It exhibits linear pharmacokinetics when administered intravenously at doses ranging from 0.2 to 1.4 micrograms per kilogram per hour . Body size, hepatic impairment, plasma albumin, and cardiac output have a significant impact on dexmedetomidine’s pharmacokinetics .

Result of Action

The interaction of dexmedetomidine with its targets results in a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative . It provides sedative properties paralleling natural sleep and attenuates the stress response to the procedure, anxiolysis, and analgesic-sparing effect with minimal respiratory depression .

Action Environment

The action, efficacy, and stability of dexmedetomidine can be influenced by various environmental factors. For instance, the drug’s peripheral vasoconstrictive and sympatholytic properties result in hemodynamic effects, which include transient hypertension, bradycardia, and hypotension . These effects are dose-dependent and can be influenced by the rate of IV administration

Safety and Hazards

Dexmedetomidine hydrochloride may cause drowsiness or dizziness . It may be absorbed through the skin and cause systemic effects . It may cause nervous system and cardiovascular system effects .

Future Directions

The effect of dexmedetomidine sedation on the outcomes of critically ill patients, the analgesic effect of dexmedetomidine, and its organ protective property are the frontiers in future research .

properties

IUPAC Name

5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNGEIHDPSLNMU-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873215
Record name Dexmedetomidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexmedetomidine Hydrochloride

CAS RN

145108-58-3
Record name Dexmedetomidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145108-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexmedetomidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145108583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexmedetomidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name DEXMEDETOMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1018WH7F9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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